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Abstract

ARN-6039 is a potent and orally bioavailable small molecule inverse agonist of the Retinoic
acid receptor-related orphan receptor gamma t (RORyt). Developed by the now-defunct Arrien
Pharmaceuticals, ARN-6039 targets the Interleukin-17 (IL-17)/T helper 17 (Th17) cell pathway,
a critical driver of various autoimmune diseases. This document provides a comprehensive
technical guide on the discovery, mechanism of action, preclinical development, and early
clinical evaluation of ARN-6039. It is intended for researchers, scientists, and professionals in
the field of drug development who are interested in the therapeutic potential of targeting
RORvt.

Introduction

The T helper 17 (Th17) cell lineage and its signature cytokine, IL-17, have been identified as
key mediators in the pathophysiology of numerous autoimmune and inflammatory disorders,
including multiple sclerosis (MS), psoriasis, and rheumatoid arthritis.[1] RORyt is the master
transcriptional regulator responsible for the differentiation and function of Th17 cells.[1] This
has made RORyt an attractive therapeutic target for the development of novel
immunomodulatory drugs.

ARN-6039 emerged from Arrien Pharmaceuticals' proprietary fragment-based drug discovery
platform, FIELDS, as a potent inverse agonist of RORyt.[2] Its development aimed to provide a
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new therapeutic option for patients with autoimmune diseases by selectively inhibiting the Th17
pathway.

Discovery and Chemical Properties

ARN-6039 was identified through Arrien Pharmaceuticals' fragment-based discovery platform,
FIELDS. While specific details of the FIELDS technology are proprietary and not publicly
available, this approach generally involves the identification of small chemical fragments that
bind to the target protein, which are then optimized and linked together to create a high-affinity
ligand.

Chemical Structure:

The chemical structure of ARN-6039 is 6-methoxy-5-morpholino-2-((3-(triluoromethyl)pyridin-
2-yl)methyl)-2,3-dihydro-1H-inden-1-one.

Table 1: Chemical Properties of ARN-6039

Property Value

6-methoxy-5-morpholino-2-((3-
IUPAC Name (trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-
1H-inden-1-one

Molecular Formula C21H21F3N20s3
Molecular Weight 406.41 g/mol
CAS Number 1675206-11-7

Mechanism of Action

ARN-6039 functions as an inverse agonist of RORyt. By binding to the ligand-binding domain
of RORyt, it reduces the transcriptional activity of the receptor, thereby inhibiting the
differentiation of naive CD4+ T cells into Th17 cells and suppressing the production of pro-
inflammatory cytokines, most notably IL-17A.
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Mechanism of action of ARN-6039.

Preclinical Pharmacology

The preclinical activity of ARN-6039 was evaluated in a series of in vitro and in vivo studies.

In Vitro Potency

The potency of ARN-6039 was determined in cell-based assays that measured its ability to
inhibit RORyt-mediated activity.

Table 2: In Vitro Potency of ARN-6039
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Assay Cell Type ICs0 (NM)
RORyt-activated IL-17A
_ HEK 293 360
Promoter Luciferase Assay
IL-17 Release from CD4+ T
Human CD4+ T Cells 220

Cells

In Vivo Efficacy in a Model of Multiple Sclerosis

The in vivo efficacy of ARN-6039 was assessed in the Experimental Autoimmune
Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis.

Table 3: In Vivo Efficacy of ARN-6039 in the EAE Model

Dose (mgl/kg, oral) Outcome

Significant reduction in mean cumulative
10, 20, 30, 40 _ .
disease score compared to vehicle control.

Pharmacokinetics and Safety

Preclinical pharmacokinetic and toxicology studies were conducted to evaluate the drug-like
properties and safety profile of ARN-6039.

Table 4: Preclinical Pharmacokinetic and Safety Profile of ARN-6039

Parameter Result
Oral Bioavailability (%F) 37%
GLP-Toxicity No signs of toxicity up to 2000 mg/kg.

Clinical Development

ARN-6039 advanced to Phase 1 clinical trials to evaluate its safety, tolerability, and
pharmacokinetics in healthy human subjects.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b10832652?utm_src=pdf-body
https://www.benchchem.com/product/b10832652?utm_src=pdf-body
https://www.benchchem.com/product/b10832652?utm_src=pdf-body
https://www.benchchem.com/product/b10832652?utm_src=pdf-body
https://www.benchchem.com/product/b10832652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Phase 1 Clinical Trial Design

A single-center, randomized, double-blind, placebo-controlled, single ascending dose study
was conducted. The trial enrolled healthy adult subjects who received single oral doses of
ARN-6039 or placebo. While the full results of the study have not been publicly released, the
trial's completion and subsequent licensing of the drug suggest an acceptable safety and
pharmacokinetic profile.

Screening of Randomization Safety and PK
Healthy Volunteers Follow-up

Click to download full resolution via product page

Phase 1 clinical trial workflow for ARN-6039.

Licensing and Future Directions

In June 2017, Arrien Pharmaceuticals announced a worldwide license agreement for ARN-
6039 with a U.S.-based pharmaceutical company for the potential treatment of moderate to
severe psoriasis and other autoimmune disorders.[3] The identity of the licensing company and
the current development status of ARN-6039 under this new stewardship are not publicly

known.

Experimental Protocols

Detailed experimental protocols for the studies conducted on ARN-6039 have not been made
publicly available by Arrien Pharmaceuticals. The following are representative protocols for the
types of assays that were likely performed.

RORyt-activated IL-17A Promoter Luciferase Assay
(Representative Protocol)

e Cell Culture and Transfection: HEK 293 cells are cultured in DMEM supplemented with 10%
FBS. Cells are seeded in 96-well plates and co-transfected with expression vectors for
human RORYyt and a luciferase reporter construct driven by the IL-17A promoter.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b10832652?utm_src=pdf-body
https://www.benchchem.com/product/b10832652?utm_src=pdf-body-img
https://www.benchchem.com/product/b10832652?utm_src=pdf-body
https://www.benchchem.com/product/b10832652?utm_src=pdf-body
https://www.benchchem.com/product/b10832652?utm_src=pdf-body
https://www.biospace.com/arrien-pharmaceuticals-llc-announces-a-worldwide-license-agreement-for-arn-6039-a-clinical-stage-oral-ror-gammat-inverse-agonist-for-the-treatment-of
https://www.benchchem.com/product/b10832652?utm_src=pdf-body
https://www.benchchem.com/product/b10832652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Compound Treatment: Following transfection, cells are treated with various concentrations of
ARN-6039 or vehicle control.

Luciferase Assay: After a 24-hour incubation period, luciferase activity is measured using a
commercial luciferase assay system and a luminometer.

Data Analysis: The ICso value is calculated by fitting the dose-response curve to a four-
parameter logistic equation.

Human Th17 Cell Differentiation and IL-17A Secretion
Assay (Representative Protocol)

Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear
cells (PBMCs) by magnetic-activated cell sorting (MACYS).

Cell Culture and Differentiation: Cells are cultured in RPMI-1640 medium supplemented with
10% FBS, anti-CD3/CD28 antibodies, and a Th17-polarizing cytokine cocktail (e.g., IL-1p3, IL-
6, IL-23, TGF-[3, and anti-IFN-y/IL-4 antibodies).

Compound Treatment: Differentiated Th17 cells are treated with various concentrations of
ARN-6039 or vehicle control.

IL-17A Measurement: After 48-72 hours, the concentration of IL-17A in the culture
supernatant is measured by ELISA.

Data Analysis: The ICso value is determined from the dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE)
Model (Representative Protocol)

Induction of EAE: EAE is induced in female C57BL/6 mice by subcutaneous immunization
with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete
Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day O
and day 2.

Compound Administration: ARN-6039 is administered orally once daily, starting from the day
of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic
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regimen).

 Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0
to 5, where 0 is no disease and 5 is moribund.

o Data Analysis: The mean clinical scores and cumulative disease scores are calculated and
compared between the ARN-6039-treated and vehicle-treated groups.

Conclusion

ARN-6039 is a promising RORYyt inverse agonist with demonstrated in vitro potency and in vivo
efficacy in a preclinical model of multiple sclerosis. Its favorable oral bioavailability and
preclinical safety profile supported its advancement into clinical trials. While the detailed results
of its clinical development and its current status remain undisclosed, the initial data suggest
that ARN-6039 represents a potentially valuable therapeutic agent for the treatment of Th17-
mediated autoimmune diseases. Further investigation and clinical development will be
necessary to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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